3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrido[2,3-d]pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the methoxyphenyl derivative, followed by the introduction of the pyrido[2,3-d]pyrimidinone moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- Methyl (4-hydroxy-3-methoxyphenyl)acetate
- 2-ethyl-3-hydroxy-4-pyrone
Uniqueness
3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H22N4O3/c1-14-23-19-17(4-3-11-22-19)20(26)24(14)13-12-21-18(25)10-7-15-5-8-16(27-2)9-6-15/h3-6,8-9,11H,7,10,12-13H2,1-2H3,(H,21,25) |
InChI Key |
MRQSLUYQVLBWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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